N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
Description
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2/c16-15(17,18)12-5-7-21(20-12)9-10-22(11-3-1-2-4-11)14(25)23-8-6-19-13(23)24/h5,7,11H,1-4,6,8-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEGWFOZYHLAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The imidazolidine ring is then synthesized and coupled with the pyrazole derivative under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine derivatives and pyrazole-containing molecules. These compounds share structural features with N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide but may differ in their substituents or overall structure.
Uniqueness
What sets this compound apart is its combination of a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and an imidazolidine-1-carboxamide moiety
Biological Activity
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Imidazolidine-1-carboxamide
- Substituents : Cyclopentyl group, trifluoromethyl pyrazole moiety, and an oxo group.
This unique combination of structural elements is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that modifications in the structure, such as the introduction of trifluoromethyl groups, can enhance activity against various pathogens.
Case Study: Antiplasmodial Activity
In a study evaluating antimalarial properties, compounds similar to this compound were tested against Plasmodium falciparum. The results indicated that these compounds could inhibit parasite growth effectively. For instance, IC50 values were determined in a range that suggests moderate to high potency against resistant strains of the parasite .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using the MTT assay. Results indicated that while the compound exhibited antimalarial activity, it also showed minimal cytotoxicity towards human erythrocytes at effective concentrations. This is crucial for therapeutic applications as it suggests a favorable safety profile .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival and replication of pathogens.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways involved in cell survival or apoptosis.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiplasmodial | Inhibition of P. falciparum growth | 0.310 - 0.099 | |
| Cytotoxicity | Minimal hemolysis | < 5.6% |
Table 2: Structural Variations and Their Effects
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| N-cyclopentyl derivative | Trifluoromethyl substitution | Enhanced antimalarial activity |
| Other imidazolidine derivatives | Varying alkyl chain lengths | Variable antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
